4-Pyridinecarbaldehyde monohydrate
Description
Historical Context and Evolution of Pyridinecarbaldehyde Chemistry
The chemistry of pyridine (B92270) and its derivatives dates back to the 19th century, with significant advancements in synthesis and understanding of their properties occurring throughout the 20th century. Pyridinecarbaldehydes, as a class, gained importance as their synthetic utility became increasingly apparent. The development of various methods to synthesize these compounds, such as the oxidation of the corresponding picolines, has been a key area of research. chemicalbook.comguidechem.com
Significance of 4-Pyridinecarbaldehyde as a Versatile Synthetic Intermediate
4-Pyridinecarbaldehyde is a widely utilized building block in organic synthesis. chemicalbook.com Its aldehyde functional group readily undergoes a variety of reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. This reactivity makes it a crucial precursor for the synthesis of a wide range of more complex molecules with applications in pharmaceuticals, materials science, and agriculture. guidechem.com For instance, it is a key intermediate in the production of various medicinal compounds and is used in the synthesis of ligands for metal complexes.
The versatility of 4-Pyridinecarbaldehyde is evident in its use in the following synthetic applications:
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents.
Corrosion Inhibitors: The compound and its derivatives have been studied for their potential as corrosion inhibitors.
Metal-Organic Frameworks (MOFs): It is used in the creation of ligands for the construction of MOFs.
Schiff Bases: It readily reacts with primary amines to form Schiff bases, which are important in coordination chemistry and as intermediates in various organic reactions.
| Application Category | Specific Use of 4-Pyridinecarbaldehyde |
| Pharmaceuticals | Synthesis of drug candidates |
| Materials Science | Precursor for corrosion inhibitors and MOFs |
| Organic Synthesis | Intermediate for Schiff bases and other complex molecules |
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-4-carbaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO.H2O/c8-5-6-1-3-7-4-2-6;/h1-5H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQHAQDWUMOSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Pyridinecarbaldehyde
Established Industrial and Laboratory Preparations
Conventional methods for producing 4-pyridinecarbaldehyde are well-documented and extensively utilized in both large-scale industrial manufacturing and smaller-scale laboratory work. These techniques predominantly rely on the oxidation of accessible precursors.
Catalytic Oxidation Pathways for 4-Picoline
A primary industrial method for synthesizing 4-pyridinecarbaldehyde is the catalytic oxidation of 4-picoline. chemicalbook.comchemicalbook.comguidechem.com This process typically involves the vapor-phase oxidation of 4-picoline with air over a metal oxide catalyst. chemicalbook.comchemicalbook.com Vanadium-molybdenum and vanadium-titanium (B8517020) oxide catalysts are frequently used, often at high temperatures around 400°C. chemicalbook.comchemicalbook.comresearchgate.net The effectiveness of this method hinges on catalyst composition, reaction temperature, and reactant feed ratios. researchgate.net Research efforts have been directed at enhancing the selectivity for 4-pyridinecarbaldehyde while minimizing the formation of byproducts like isonicotinic acid, pyridine (B92270), and carbon oxides. researchgate.netmdpi.com While cost-effective for industrial production, this method often requires significant industrial equipment and can present challenges in product purification due to the high temperatures involved. guidechem.com
A multi-step synthesis starting from 4-picoline has also been developed, involving N-oxidation, acylation and rearrangement, hydrolysis to 4-pyridinemethanol, and subsequent oxidation to the final product. google.com This method boasts a high total yield and utilizes inexpensive raw materials under mild conditions. google.com
| Catalyst | Oxidant | Temperature (°C) | Key Findings |
| Vanadium-Molybdenum | Air | 400 | Industrial method for generating 4-pyridinecarbaldehyde. chemicalbook.comchemicalbook.com |
| V-Ti-O | Air, Water Vapor | 310 | Yields of over 82% for isonicotinic acid, an oxidation byproduct. researchgate.net |
| V2O5-TiO2-SnO2 | Air | Not Specified | Increased activity and conversion at lower temperatures. |
| Co(II)/NHPI/[(C6H5)3P(CH2C6H5)][Br] | Oxygen | 190 | 55.5% selectivity for 4-pyridinecarboxylic acid with 18% picoline conversion. mdpi.com |
| Cr, V, P oxides | Oxygen, Water Vapor | Not Specified | Lower yields of 4-pyridinecarbaldehyde. google.com |
Oxidative Conversion of 4-Pyridinemethanol
Another established route, particularly favored in laboratory settings for its high selectivity, is the oxidation of 4-pyridinemethanol. chemicalbook.comgoogle.com A variety of oxidizing agents can be utilized for this transformation. One approach involves the use of a catalytic system with 1-methylimidazole (B24206) and a copper bromide complex supported on a resin, with oxygen as the oxidant in acetonitrile (B52724) at room temperature. chemicalbook.com While this method can achieve high yields, the use of stoichiometric oxidizing agents in other protocols can generate considerable waste, making them less suitable for large-scale industrial applications from both an environmental and economic standpoint. chemicalbook.comgoogle.com
| Oxidizing Agent/Catalyst | Solvent | Temperature | Key Features |
| O2, 1-methylimidazole, 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin | Acetonitrile | Room Temperature | High yield, suitable for laboratory scale. chemicalbook.com |
Transformation Routes from 4-Cyanopyridine (B195900)
4-Cyanopyridine also serves as a valuable precursor for the synthesis of 4-pyridinecarbaldehyde. guidechem.comchemicalbook.comgoogle.com A common laboratory method is the Stephen aldehyde synthesis, where the 4-cyanopyridine is treated with stannous chloride in an ethereal or tetrahydrofuran (B95107) solution of hydrogen chloride to form an iminium salt, which is then hydrolyzed to the aldehyde. guidechem.comgoogle.com Another approach involves reduction using a carbon catalyst with potassium carbonate in a dimethyl sulfoxide (B87167) and water solvent mixture at 60°C under high pressure. chemicalbook.com A highly selective method, particularly useful for smaller-scale preparations, is the reduction of the nitrile group to an imine using diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis to the aldehyde. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comwikipedia.org This method is advantageous as it prevents further reduction to the amine, which can occur with stronger reducing agents like lithium aluminum hydride. masterorganicchemistry.comchemistrysteps.com
| Reagents | Solvent | Temperature (°C) | Key Features |
| Stannous chloride, HCl | Tetrahydrofuran or Ether | 25-50 | Stephen aldehyde synthesis. guidechem.comgoogle.com |
| Potassium carbonate, carbon catalyst | Dimethyl sulfoxide, Water | 60 | High-pressure reaction. chemicalbook.com |
| Diisobutylaluminium hydride (DIBAL-H) | Not Specified | Low (e.g., -78) | High selectivity for the aldehyde. masterorganicchemistry.comcommonorganicchemistry.com |
Emerging and Green Synthetic Approaches
In line with the principles of green chemistry, research has focused on developing more sustainable synthetic routes to 4-pyridinecarbaldehyde that minimize waste and utilize less hazardous reagents.
Solvent-Free Reactions and Reductive Hydrolysis Techniques utilizing Isonicotinic Acid and Diamines
An innovative and environmentally benign approach starts from isonicotinic acid. google.com This method involves a solvent-free reaction between isonicotinic acid and a diamine, such as ethylenediamine (B42938) or o-phenylenediamine, at elevated temperatures (100-300°C) to form a 4-pyridine-2-imidazoline intermediate. google.com This intermediate is then subjected to reductive hydrolysis to yield 4-pyridinecarbaldehyde. google.com This method is advantageous due to its use of readily available and low-cost raw materials, simple process, short preparation time, and high yield, making it suitable for large-scale industrial production with minimal by-products. google.com
Optimization and Mechanistic Investigations of Synthesis Protocols
Significant research is dedicated to optimizing existing synthesis protocols and elucidating the underlying reaction mechanisms to improve efficiency and sustainability. For the catalytic oxidation of 4-picoline, studies have focused on modifying vanadium oxide catalysts with other metal oxides like TiO2 and SnO2. pleiades.online These modifications have been shown to increase catalyst activity and selectivity, allowing for higher conversions at lower temperatures. Mechanistic investigations suggest that these promoters facilitate the deprotonation of the methyl group of the adsorbed 4-picoline, a key step in the oxidation process. researchgate.net The goal of these optimization studies is to develop more robust and selective catalysts that operate under milder conditions, thereby reducing energy consumption and the formation of unwanted by-products. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 4 Pyridinecarbaldehyde Systems
Fundamental Aldehyde Reactivity in the Pyridine (B92270) Ring Context
The chemical behavior of 4-Pyridinecarbaldehyde is dominated by the aldehyde functional group, but its reactivity is significantly modulated by the electronic influence of the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes 4-Pyridinecarbaldehyde particularly susceptible to nucleophilic attack, a central theme in its reaction pathways.
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. For 4-Pyridinecarbaldehyde, this process typically occurs in a one-pot reaction under neutral or weakly acidic conditions. semanticscholar.org The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to an amine. acs.org
The mechanism begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 4-Pyridinecarbaldehyde. This forms a hemiaminal intermediate. semanticscholar.org Subsequently, the hemiaminal undergoes dehydration, losing a water molecule to form a Schiff base, specifically an imine. semanticscholar.orgscilit.com The equilibrium of this first stage is often shifted towards the imine by removing the water formed. semanticscholar.org
The formation of a Schiff base (an imine) is a reversible condensation reaction between 4-Pyridinecarbaldehyde and a primary amine. researchgate.net These reactions are fundamental in synthetic chemistry and are characterized by the formation of a carbon-nitrogen double bond (C=N). researchgate.netcdnsciencepub.com A diverse array of Schiff bases has been synthesized from 4-Pyridinecarbaldehyde by reacting it with various primary amines, such as aminobenzoic acid isomers, phenylenediamines, aminophenol, and L-tryptophan. chemicalbook.combldpharm.comresearchgate.net
The reaction is typically initiated by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. scilit.com A DFT (Density Functional Theory) study of the condensation between 4-Pyridinecarbaldehyde and o-aminobenzoic acid revealed a detailed mechanistic pathway involving double proton transfer. rsc.org After the initial formation of a zwitterionic intermediate, a transition state is reached where a hydrogen atom moves from the amino group to the hydroxyl oxygen, leading to the formation and subsequent elimination of a water molecule. rsc.org The products of these reactions are often crystalline solids and can be characterized using spectroscopic methods like FTIR, NMR, and mass spectrometry. researchgate.netchemicalbook.com For example, the FTIR spectrum of a Schiff base synthesized from 4-Pyridinecarbaldehyde and p-anisidine (B42471) showed a characteristic C=N imine group absorption at 1620 cm⁻¹. researchgate.net
Table 1: Examples of Schiff Bases Synthesized from 4-Pyridinecarbaldehyde
| Primary Amine Reactant | Resulting Schiff Base Product | Solvent/Conditions | Reference |
|---|---|---|---|
| p-Anisidine | 4-methoxy-N-(pyridin-4-ylmethylene)aniline | Water, Stirrer, 15 min | researchgate.net |
| 3-Aminobenzoic acid | 3-((Pyridin-4-ylmethylene)amino)benzoic acid | Methanol (B129727), Reflux | bldpharm.com |
| 2-Aminophenol | 2-((Pyridin-4-ylmethylene)amino)phenol | Methanol, Reflux | bldpharm.com |
| 3-Aminopyridine | N-(pyridin-4-ylmethylene)pyridin-3-amine | Ethanol (B145695), Reflux, 1 hour | cdnsciencepub.com |
Beyond primary amines, 4-Pyridinecarbaldehyde undergoes condensation reactions with a variety of other nucleophiles. These reactions are typically addition-elimination processes, where the nucleophile adds to the carbonyl group, followed by the elimination of a small molecule, usually water. mdpi.com
A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (in Brady's reagent). This reaction produces a brightly colored orange or yellow precipitate of 2,4-dinitrophenylhydrazone, serving as a qualitative test for the aldehyde functional group. mdpi.com Similarly, it reacts with thiosemicarbazide (B42300) in ethanol to form 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone. semanticscholar.org This condensation involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration. semanticscholar.org
4-Pyridinecarbaldehyde can also participate in condensation reactions to form larger, more complex structures. It can be used to synthesize β,β-Unsaturated amides by coupling with N,N-disubstituted formamides and is a precursor for creating meso-substituted A3-corroles and tetrapyridylporphyrin through condensation with pyrrole (B145914). chemicalbook.com These reactions highlight the versatility of the aldehyde group in forming new carbon-carbon and carbon-heteroatom bonds.
Hydrate (B1144303) Formation and Equilibrium in Aqueous Environments
In aqueous solutions, 4-Pyridinecarbaldehyde exists in a reversible equilibrium with its hydrated form, 4-Pyridinecarbaldehyde monohydrate, which is a geminal diol (gem-diol). acs.org This reaction involves the nucleophilic addition of water across the carbonyl double bond. nih.gov The equilibrium between the aldehyde and the hydrate is a critical aspect of its chemistry in biological and aqueous systems.
The kinetics and thermodynamics of the hydration of 4-Pyridinecarbaldehyde have been investigated using spectroscopic and calorimetric methods. acs.orgrsc.org The process is a reversible equilibrium, and the position of this equilibrium can be quantified by the hydration equilibrium constant (Khyd). acs.orgcdnsciencepub.com
Studies using UV spectrophotometry and NMR spectroscopy have determined the thermodynamic parameters for the hydration reaction in D₂O. acs.org Calorimetric measurements have also been used to find the enthalpy (ΔH°) and entropy (ΔS°) changes for the formation of the gem-diol in aqueous solutions. rsc.org The reaction is characterized by a negative enthalpy change, indicating it is an exothermic process, and a negative entropy change, which is expected as two molecules (aldehyde and water) combine to form one (hydrate). acs.org
Kinetic studies show that the hydration and dehydration reactions are subject to both acid and base catalysis. acs.org The rate of hydration is influenced by the pH of the solution, which affects the protonation state of both the pyridine ring and the reacting water molecule (or hydroxide (B78521) ion). cdnsciencepub.com
Table 2: Thermodynamic Parameters for the Hydration of 4-Pyridinecarbaldehyde
| Parameter | Value | Conditions | Method | Reference |
|---|---|---|---|---|
| ΔG° | -0.08 kcal/mol | D₂O, 25°C | NMR | acs.org |
| ΔH° | -4.2 kcal/mol | D₂O | NMR | acs.org |
| ΔS° | -13.9 e.u. (entropy units) | D₂O | NMR | acs.org |
| ΔH° | -4.83 kcal/mol | Neutral aqueous solution, 25°C | Calorimetry | rsc.org |
The stability of this compound and the position of the hydration equilibrium are governed by several key structural factors.
Electronic Effects : The primary factor favoring hydration is the electron-withdrawing nature of the pyridine ring. The nitrogen atom at the 4-position deactivates the ring and pulls electron density away from the carbonyl group. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. cdnsciencepub.comconicet.gov.ar Compared to benzaldehyde, 4-Pyridinecarbaldehyde is significantly more hydrated due to this electronic influence. cdnsciencepub.com
pH and Protonation : The equilibrium is highly dependent on pH. acs.org In acidic solutions, the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This greatly enhances the electron-withdrawing capacity of the ring, shifting the equilibrium further towards the more stable hydrated form. cdnsciencepub.com Spectroscopic analysis shows a significant increase in the fraction of hydrate at lower pH values. acs.org
Steric Factors : While electronic effects are dominant, steric hindrance can also play a role. Aldehydes are generally more prone to hydration than ketones because they have a less sterically crowded carbonyl carbon. nih.gov The planar structure of the pyridine ring attached to the aldehyde group presents minimal steric hindrance to the incoming water molecule.
The interplay of these factors means that in neutral to basic aqueous solutions, both the aldehyde and hydrate forms of 4-Pyridinecarbaldehyde coexist in a dynamic equilibrium, while in acidic environments, the equilibrium strongly favors the gem-diol form. acs.orgcdnsciencepub.com
Ortho-Effect and Positional Isomerism in Hydration Behavior
The hydration of pyridinecarbaldehydes, including 4-pyridinecarbaldehyde, is significantly influenced by the position of the formyl group on the pyridine ring, a phenomenon related to positional isomerism and the ortho-effect. The ortho-effect describes the unique influence of a substituent at the position adjacent (ortho) to a reaction center, which is not solely based on its electronic properties but also includes steric interactions. wikipedia.orgvedantu.com
In the context of pyridinecarbaldehydes, the hydration of the aldehyde group is subject to these electronic and steric influences. While 4-pyridinecarbaldehyde lacks an ortho-substituent relative to the formyl group, understanding the behavior of its isomers (2- and 3-pyridinecarbaldehyde) provides valuable insight into the factors governing its reactivity. For instance, in the acid-catalyzed hydration of 2-substituted α-methylstyrenes, the presence of an ortho-substituent forces the reaction center out of the plane of the aromatic ring, which can decrease the rate of reaction compared to its para-isomer. researchgate.net This steric hindrance can also be observed in the acidity of ortho-substituted benzoic acids, where the carboxyl group is twisted out of the benzene (B151609) ring's plane. wikipedia.orgresearchgate.net
While direct kinetic studies on the hydration of all three pyridinecarbaldehyde isomers under identical conditions are not extensively detailed in the provided results, the principles of the ortho-effect suggest that the hydration of 2-pyridinecarbaldehyde would be sterically hindered compared to the 3- and 4-isomers. The electronic effect of the nitrogen atom in the pyridine ring also plays a crucial role. The nitrogen atom's position relative to the aldehyde group influences the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water.
Superacid-Catalyzed Reactivity and Superelectrophile Generation
In the presence of superacids, such as a mixture of fluorosulfuric acid and antimony pentafluoride (FSO₃H–SbF₅) or trifluoromethanesulfonic acid (CF₃SO₃H), 4-pyridinecarbaldehyde exhibits dramatically enhanced reactivity due to the formation of highly reactive dicationic species known as superelectrophiles. researchgate.net
Elucidation of Diprotonation Pathways of 4-Pyridinecarbaldehyde
In a superacid medium, 4-pyridinecarbaldehyde undergoes diprotonation. The nitrogen atom of the pyridine ring, being a basic site, is protonated, and the carbonyl oxygen of the aldehyde group is also protonated. researchgate.net This results in the formation of a dicationic species. The generation of these diprotonated superelectrophiles has been studied and confirmed through theoretical calculations and direct observation by low-temperature ¹³C NMR spectroscopy. researchgate.net These studies provide a fundamental understanding of the structure and stability of these highly reactive intermediates.
Electrophilic Aromatic Substitution with Deactivated Arenes
One of the most striking features of the superelectrophile generated from 4-pyridinecarbaldehyde is its ability to react with deactivated aromatic compounds. researchgate.net Normally, electrophilic aromatic substitution (SEAr) reactions are challenging with deactivated arenes due to their low nucleophilicity. wikipedia.orglibretexts.orguci.edu However, the highly electrophilic nature of the dicationic intermediate derived from 4-pyridinecarbaldehyde allows it to attack even electron-poor aromatic rings. For example, it can undergo condensation reactions with deactivated arenes like o-dichlorobenzene and nitrobenzene (B124822) in high yields. researchgate.net This capability opens up synthetic routes to novel polysubstituted aromatic compounds.
Direct Functionalization of Saturated Hydrocarbons
The enhanced electrophilicity of the 4-pyridinecarbaldehyde-derived superelectrophile also enables the direct functionalization of saturated hydrocarbons, which are typically inert towards electrophilic attack. researchgate.netcapes.gov.br In a superacid medium, this superelectrophile can react with alkanes such as methylcyclohexane (B89554) and adamantane (B196018). researchgate.net For instance, the reaction of 4-pyridinecarbaldehyde with adamantane in the presence of carbon monoxide in a superacid yields an adamantanoyl ester in a significant 67% yield. researchgate.net This demonstrates the remarkable ability of these superelectrophiles to activate and functionalize C-H bonds in saturated systems.
Advanced Spectroscopic Probes of Reaction Intermediates
The direct observation and characterization of the fleeting intermediates in superacid-catalyzed reactions are crucial for understanding the reaction mechanisms. Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a pivotal tool in this regard. researchgate.net By using this technique, researchers have been able to directly observe the dicationic intermediates formed from pyridinecarboxaldehydes in superacid solutions like FSO₃H–SbF₅. researchgate.net These spectroscopic studies, in conjunction with ab initio computational methods, provide concrete evidence for the existence and structure of the diprotonated superelectrophiles. researchgate.net
Gas-Phase and Vapour-Mediated Chemical Transformations
The study of gas-phase and vapour-mediated reactions of 4-pyridinecarbaldehyde provides insights into its intrinsic reactivity, free from solvent effects. While specific detailed studies on the gas-phase transformations of this compound were not prevalent in the search results, general principles of gas-phase ion chemistry and surface science can be applied. In the gas phase, protonated 4-pyridinecarbaldehyde can be generated and its reactivity with various neutral molecules studied using techniques like mass spectrometry. These studies can help to determine its proton affinity and gas-phase acidity, providing fundamental thermochemical data.
Vapour-mediated transformations on solid surfaces are also an area of interest. The adsorption and reaction of 4-pyridinecarbaldehyde from the vapour phase onto catalyst surfaces can lead to various products depending on the nature of the catalyst and the reaction conditions. For example, its oxidation or reduction can be studied over metal oxide or supported metal catalysts. These investigations are relevant to applications in heterogeneous catalysis and sensor technology.
Advanced Derivatization Strategies and Functional Material Precursors from 4 Pyridinecarbaldehyde
Synthesis of Complex Heterocyclic Systems
4-Pyridinecarbaldehyde, also known as 4-formylpyridine, is a versatile heterocyclic building block utilized in the synthesis of a wide array of complex organic molecules. Its reactivity, stemming from the aldehyde functional group and the nitrogen atom in the pyridine (B92270) ring, allows for its participation in various condensation and cyclization reactions, leading to the formation of diverse and functionally rich heterocyclic systems. These systems are of significant interest in medicinal chemistry, materials science, and coordination chemistry.
Formation of β-Unsaturated Amides and their Structural Diversity
The reaction of 4-pyridinecarboxaldehyde (B46228) with N,N-disubstituted formamides serves as a direct route to β-unsaturated amides. chemicalbook.com This transformation typically involves a coupling reaction that leverages the reactivity of the aldehyde and the formamide (B127407) to construct the α,β-unsaturated amide backbone. The structural diversity of the resulting amides can be readily achieved by varying the substituents on the formamide nitrogen, allowing for the introduction of a wide range of functional groups. This modularity is crucial for tuning the electronic and steric properties of the final products, which can be valuable intermediates in the synthesis of more complex molecules.
Meso-Substituted Corrole (B1231805) Architectures
4-Pyridinecarbaldehyde is a key precursor in the synthesis of meso-substituted corroles, a class of contracted porphyrinoids. chemicalbook.cominnospk.com The synthesis generally proceeds via the condensation of 4-pyridinecarbaldehyde with pyrrole (B145914) or dipyrromethanes. nih.govnih.gov A modified Rothemund approach, conducted in the presence of an excess of pyrrole, can lead to the formation of meso-triaryl-substituted corroles. nih.gov Efficient methods for synthesizing these corroles have been developed, including carrying out the initial reaction between the aldehyde and pyrrole in a water-methanol mixture with an acid catalyst like HCl. nih.gov This approach allows for careful control over the solubility of the aldehyde-pyrrole oligocondensates, leading to high yields of the bilane (B1242972) precursor. nih.gov Subsequent oxidative cyclization of the bilane yields the final corrole macrocycle. nih.gov This methodology has proven effective for aldehydes bearing electron-donating groups and has significantly improved the yields of trans-A2B-corroles. nih.gov
Table 1: Selected Meso-Substituted Corrole Synthesis Conditions and Yields
| Aldehyde | Dipyrromethane | Reaction Conditions | Yield | Reference |
| 4-Pyridinecarbaldehyde | Pyrrole | Water-methanol, HCl | Moderate to High | nih.gov |
| Benzaldehydes with electron-withdrawing groups | Pyrrole | Modified Rothemund | Higher yields | nih.gov |
| Moderately reactive aldehydes | Pyrrole | Water-methanol, HCl | 14-27% | nih.gov |
| Unhindered dipyrromethanes | Aldehydes | Water-methanol, HCl | 45-56% | nih.gov |
Synthesis and Characterization of 4′-Pyridyl Terpyridines
4-Pyridinecarbaldehyde is instrumental in the construction of 4′-pyridyl terpyridines, which are ligands of significant interest due to their coordination properties and potential applications, including as anticancer agents. chemicalbook.cominnospk.com The synthesis often employs a Kröhnke-type reaction, which involves the condensation of 2-acetylpyridine (B122185) with an aromatic aldehyde, in this case, 4-pyridinecarbaldehyde, in the presence of a base and an ammonia (B1221849) source. nih.govresearchgate.net A more straightforward "one-pot" approach reacts two equivalents of 2-acetylpyridine with 4-pyridinecarbaldehyde. nih.gov
The resulting 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. rsc.orgnih.gov These studies reveal details about the molecular geometry, such as the twist angles between the pyridine rings. acs.org For instance, in one study, the adjacent pyridine rings within the 4,2′:6′,4′′-tpy unit were found to be twisted by 14.9° and 30.7°. acs.org The characterization of these ligands is crucial for understanding their coordination behavior with metal ions and the properties of the resulting metal-organic assemblies. rsc.orgacs.org
Porphyrin Derivatives via Pyridinecarbaldehyde Condensation
Similar to corrole synthesis, 4-pyridinecarbaldehyde is used in the synthesis of porphyrin derivatives. The condensation reaction of 4-pyridinecarbaldehyde with pyrrole under specific conditions leads to the formation of meso-tetra-pyridyl porphyrins. The Rothemund condensation is a classical method for this purpose. nih.gov The reaction conditions can be modified to favor the formation of porphyrins over other macrocycles. nih.gov Green synthesis methodologies have also been developed, utilizing a water-methanol mixture and HCl for the initial condensation, followed by reflux in a solvent like DMF and air oxidation, avoiding the need for expensive and harsh oxidizing agents. nih.gov These pyridyl-substituted porphyrins are valuable as building blocks for creating supramolecular assemblies and functional materials. nih.gov
Table 2: Comparison of Porphyrin Synthesis Methods
| Method | Key Features | Typical Yields | Reference |
| Rothemund Condensation | Classical method, can be modified to favor porphyrin formation. | Variable | nih.gov |
| Green Synthesis | Water-methanol solvent system, HCl catalyst, air oxidation. | 10-40% (reproducible) | nih.gov |
| Propionic Acid Method | Refluxing propionic acid with pyrrole and aldehyde. | ~24% | nih.gov |
Generation of 1,4-Dihydropyridin-4-yl-phenoxyacetohydrazones
4-Pyridinecarbaldehyde is a key starting material for the synthesis of novel 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. chemicalbook.com The synthesis of these complex molecules often involves a multi-step pathway. A common approach is the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, a multi-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source. researchgate.netresearchgate.net In this specific case, a derivative of 4-pyridinecarbaldehyde, often one with a phenoxyacetohydrazone moiety already attached or formed in situ, would be used as the aldehyde component. The resulting 1,4-dihydropyridine core is a well-known pharmacophore. researchgate.net Research has shown that the introduction of different substituents on the phenyl ring of the phenoxyacetohydrazone can influence the biological activity of the final compounds. nih.gov
Controlled Synthesis of Hydrazones and Quinazolines
The reaction of 4-pyridinecarbaldehyde with various hydrazides readily yields hydrazones through a condensation reaction. rsc.orgnih.gov This reaction is often straightforward and can be carried out under mild conditions, such as refluxing in ethanol (B145695). nih.govsemanticscholar.org The resulting hydrazones, which contain the azomethine (–NHN=CH–) group, are themselves a class of compounds with diverse biological activities. nih.gov
Furthermore, derivatives of 4-pyridinecarbaldehyde can be utilized in the synthesis of quinazolines, an important class of heterocyclic compounds with a broad range of pharmacological properties. openmedicinalchemistryjournal.comnih.gov The synthesis of quinazolines can be achieved through various methods, including copper-catalyzed reactions of 2-aminobenzylamines with aldehydes. nih.gov In this context, 4-pyridinecarbaldehyde or its derivatives would serve as the aldehyde component, leading to the formation of 2-(pyridin-4-yl)quinazolines. Various synthetic strategies, including multicomponent reactions and the use of green catalysts, have been developed to improve the efficiency and environmental friendliness of quinazoline (B50416) synthesis. openmedicinalchemistryjournal.comorganic-chemistry.org
Azine and Azomethine Derivatives for Optoelectronic Applications
4-Pyridinecarbaldehyde serves as a valuable building block for the synthesis of azine and azomethine derivatives, which are classes of compounds investigated for their potential in optoelectronic applications. The synthesis of these derivatives typically involves the condensation reaction of 4-Pyridinecarbaldehyde with hydrazine (B178648) to form azines (C=N-N=C linkage) or with primary amines to form azomethines (or Schiff bases, C=N linkage).
The optoelectronic properties of these molecules are derived from their extended π-conjugated systems. The pyridine ring, being an electron-deficient aromatic system, can influence the electronic properties of the resulting derivative. The nitrogen atom in the pyridine ring can also be a site for protonation or coordination to metal ions, allowing for the tuning of the photophysical properties of the material.
Research into related structures, such as azines derived from other aromatic aldehydes, has shown that these molecules can exhibit properties like aggregation-induced emission (AIE). nih.govresearchgate.net In the AIE phenomenon, the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.govresearchgate.net This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net Azine and polyazine materials have been noted as promising candidates for electronic and optoelectronic applications due to their thermal stability and semiconductor properties. nih.gov
Similarly, azomethine derivatives incorporating pyridine units are of interest. The electronic and optical properties of oligomers containing pyridine linked to other heterocyclic rings like furan, pyrrole, and thiophene (B33073) have been studied, revealing that their helical structures and the resulting non-bonding interactions influence their stability and electronic transitions. rsc.org The development of novel π-expanded systems incorporating nitrogen-containing heterocycles is a key area of research for creating stable and tunable organic materials for optoelectronics. chemrxiv.org While specific data on azine and azomethine derivatives of unsubstituted 4-Pyridinecarbaldehyde for optoelectronics is emerging, the general principles from related compounds suggest their potential utility in this field.
Bioconjugation and Chemical Biology Applications
Exploration as Transamination Reagents for Biomacromolecules
4-Pyridinecarbaldehyde and its derivatives have been explored as reagents for the site-specific transamination of biomacromolecules, a reaction that installs a carbonyl group (ketone or aldehyde) at a specific location, typically the N-terminus. This bio-mimetic transamination provides a powerful tool for chemical biologists to create precisely modified proteins and antibodies. The newly introduced carbonyl group serves as a chemical handle for the subsequent attachment of various functional molecules, such as drugs, imaging agents, or polymers, through the formation of stable oxime or hydrazone linkages. documentsdelivered.comwpmucdn.com
A significant advancement in this area is the use of N-methylpyridinium-4-carboxaldehyde (also known as Rapoport's salt), a derivative of 4-Pyridinecarbaldehyde. documentsdelivered.com This reagent has been identified as a highly effective transamination agent, particularly for proteins and peptides that have a glutamate (B1630785) residue at their N-terminus. documentsdelivered.com In a notable application, N-methylpyridinium-4-carboxaldehyde was used for the site-specific modification of the therapeutic antibody, Herceptin. documentsdelivered.com The reaction successfully modified the heavy chains of the wild-type antibody. documentsdelivered.com Furthermore, by mutating the N-terminal sequence to include additional glutamate residues, both the heavy and light chains of the antibody could be modified. documentsdelivered.com
This transamination reaction is valued for its selectivity for the N-terminus of the polypeptide chain, which allows for the creation of homogeneous bioconjugates with a well-defined structure and stoichiometry. wpmucdn.com The reaction conditions are typically mild, proceeding in aqueous buffers and not requiring the use of denaturing co-solvents or divalent metal cations, which helps to preserve the structure and function of the protein. wpmucdn.com
Site-Selective N-Terminal Protein Modification Methodologies
The selective modification of the N-terminus of a protein is a highly sought-after strategy for producing homogeneous bioconjugates, as it avoids the heterogeneity that can result from modifying internal residues like lysine (B10760008). Pyridinecarboxaldehydes have emerged as a prominent class of reagents for this purpose. The reaction proceeds through the formation of an intermediate imine between the aldehyde and the N-terminal α-amine, which then undergoes a rapid intramolecular cyclization with the adjacent peptide backbone amide to form a stable imidazolidinone ring. chemrxiv.orgresearchgate.net This two-step process confers high selectivity for the N-terminus over the ε-amine groups of lysine residues.
Both 2-Pyridinecarboxaldehyde (2-PCA) and 4-Pyridinecarboxaldehyde (4-PCA) have been investigated for this modification. researchgate.netnih.gov In a direct comparison for the modification of the peptide angiotensin, 2-PCA was found to be significantly more efficient, achieving 84% conversion, whereas 4-PCA resulted in only 28% conversion under the same conditions. researchgate.netnih.gov Generally, 2-PCA derivatives are considered superior for protein labeling. nih.gov
However, the reactivity of these pyridinecarboxaldehyde derivatives has been found to be dependent on the specific protein being modified, warranting further investigation into different derivatives. researchgate.netnih.gov The choice between 2-PCA and 4-PCA allows for the study of electronic effects within the pyridine ring versus the potential role of the nitrogen atom as a general base or hydrogen-bond acceptor in the reaction mechanism. chemrxiv.org Despite the generally lower efficiency of 4-PCA, its derivatives continue to be part of studies aimed at optimizing N-terminal modification reagents. chemrxiv.org The simplicity of this modification strategy, which often does not require genetic engineering of the target protein, makes it a valuable tool in chemical biology and for the development of protein-based therapeutics and materials. escholarship.org
| Reagent | Target Peptide/Protein | Conversion Efficiency | Reference |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde (2-PCA) | Angiotensin | 84% | researchgate.netnih.gov |
| 4-Pyridinecarboxaldehyde (4-PCA) | Angiotensin | 28% | researchgate.netnih.gov |
Kinetic and Reversibility Studies of Imidazolidinone Formation
The formation of the imidazolidinone conjugate at the N-terminus of a protein by pyridinecarboxaldehydes is a complex process governed by several equilibria, including the hydration of the aldehyde, the formation of the imine intermediate, and the final cyclization step. chemrxiv.org The kinetics and reversibility of these steps are crucial for the efficiency and stability of the final bioconjugate.
Studies on the functionalization of pyridinecarboxaldehydes (PCAs) have shown that the position of the aldehyde group and the nature of other substituents on the pyridine ring significantly impact the reaction. chemrxiv.orgacs.org A key competing reaction is the hydration of the aldehyde in the aqueous media used for protein modification. chemrxiv.org When comparing isomers, 4-substituted PCAs, including 4-Pyridinecarbaldehyde, consistently show a higher degree of hydrate (B1144303) formation than their 2-substituted counterparts. chemrxiv.org This increased hydration reduces the effective concentration of the reactive aldehyde, which can negatively impact the rate of the initial imine formation.
Coordination Chemistry and Metallosupramolecular Architectures Involving 4 Pyridinecarbaldehyde
Ligand Design Principles and Metal-Ligand Interactions
The efficacy of 4-pyridinecarbaldehyde as a ligand in coordination chemistry is rooted in its inherent electronic and steric characteristics. These factors govern its interaction with metal centers and ultimately dictate the architecture and properties of the resulting complexes.
Assessment of 4-Pyridinecarbaldehyde as a Lewis Base and π-Acceptor Ligand
4-Pyridinecarbaldehyde, like other pyridine (B92270) derivatives, functions as a Lewis base, donating its lone pair of electrons from the nitrogen atom to a metal center to form a coordinate bond. quora.comwikipedia.org It is considered a weak π-acceptor ligand. wikipedia.org This π-acceptor capability arises from the presence of vacant π* orbitals on the pyridine ring that can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. quora.comdocsity.com This back-donation strengthens the metal-ligand bond. docsity.com The presence of the aldehyde group can influence the electronic properties of the pyridine ring, potentially affecting its π-acceptor strength.
The ability of ligands to accept electron density into low-lying empty π-orbitals is termed π-acidity or π-acceptor capacity. docsity.com Ligands with this property, such as carbon monoxide and isocyanides, are effective at stabilizing low oxidation states of metals by delocalizing high electron density from the metal onto the ligand. docsity.com
Impact of Ligand Basicity and Steric Hindrance on Complex Formation
The basicity of a pyridine ligand, which is a measure of its ability to donate its lone pair of electrons, plays a crucial role in the stability of the resulting metal complex. The pKa of the conjugate acid of pyridine is 5.25. wikipedia.org The introduction of substituents on the pyridine ring can alter its basicity.
Steric hindrance, arising from the size and spatial arrangement of the ligand, also significantly influences complex formation. nih.gov The aldehyde group in 4-pyridinecarbaldehyde introduces a degree of steric bulk that can affect the coordination geometry and the number of ligands that can bind to a metal center. This steric influence can be strategically utilized in the design of specific coordination architectures. For instance, the steric requirements of the organic ligand can determine whether a mononuclear or dinuclear complex is formed. unibo.it
Synthesis and Structural Elucidation of Transition Metal Complexes
The coordination of 4-pyridinecarbaldehyde and its derivatives to various transition metals has led to the synthesis of a wide array of complexes with interesting structural features and potential applications.
Copper(I) and Copper(II) Pyridinecarbaldehyde Complexes
Copper(I) and Copper(II) complexes with pyridine-based ligands have been extensively studied. Copper(II), classified as a borderline Lewis acid, readily forms stable complexes with N,O- and N,N-donor ligands like those derived from pyridine. nih.gov The synthesis of these complexes can often be achieved through self-assembly methods. nih.gov
Novel copper(II) complexes have been synthesized by reacting copper(II) chloride and copper(II) bromide with pyridyl-imine ligands. unibo.it These complexes, which are stable in air, have been characterized by various spectroscopic techniques. unibo.it The geometry of these complexes can vary, with some exhibiting a distorted tetrahedral geometry while others show a nearly perfect square planar arrangement. unibo.it For example, dichlorido{2-[(4-iodophenyl)iminomethyl]pyridine- ƙ2N,N'}copper(II) displays a distorted square pyramidal coordination at the copper atom. unibo.it
The electrochemical properties of Cu(II) carboxylate complexes with substituted pyridine as an auxiliary ligand have been investigated. nih.gov These complexes often exhibit redox couples corresponding to the Cu(II)/Cu(III) and Cu(II)/Cu(I) transitions. nih.gov
| Complex Type | Metal Ion | Key Structural Features | Reference |
| Pyridyl-imine Complexes | Cu(II) | Monomeric or dimeric structures, distorted tetrahedral or square planar geometry. | unibo.it |
| Heteroleptic Carboxylates | Cu(II) | Often dimeric with paddle-wheel structures. | nih.gov |
| N,O- and N,N-donor Ligand Complexes | Cu(II) | Stable complexes formed through self-assembly. | nih.gov |
Cobalt(II) Pyridinecarbaldehyde Complex Formation and Characteristics
Cobalt(II) readily forms complexes with pyridine-containing ligands. A notable example is the synthesis of a cobalt(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde. scirp.org In this complex, the cobalt center is in an octahedral environment, coordinated to two ligand molecules through the pyridine nitrogen atoms and four water molecules. scirp.org An interesting feature of this complex is that the imine groups of the Schiff base ligand remain uncoordinated, with the coordination occurring through the pyridine nitrogen. scirp.org
Thermogravimetric analysis of this cobalt(II) complex revealed a two-step decomposition process, ultimately leaving a metal oxide residue. scirp.org The stoichiometry of cobalt(II) complexes with pyridine-based ligands can be influenced by reaction conditions, with both tetrahedral and octahedral complexes being possible. wikipedia.org
Zinc Metal–Organic Framework (Zn-MOF) Construction via 4-Pyridyl Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 4-pyridyl ligands, often derived from or related to 4-pyridinecarbaldehyde, are excellent building blocks for the construction of Zn-MOFs due to their directional coordination properties.
The synthesis of Zn-MOFs often involves solvothermal methods, where the components are heated in a solvent. nih.gov For instance, a Zn-MOF with a novel topology was synthesized using 4,4',4''-nitrilotribenzoic acid and 4,4'-bipyridine (B149096). nih.gov This structure features binuclear Zn2(COO)4(bipy)2 paddle-wheel clusters. nih.gov
Another strategy for constructing Zn-MOFs is the pillared-layer approach. researchgate.net In this method, layers formed by the coordination of zinc centers and a primary ligand are pillared by a secondary, often pyridyl-based, ligand to create a three-dimensional framework. researchgate.net The choice of solvent can also play a crucial role in determining the final topology of the Zn-MOF. rsc.org For example, two different Zn-MOF isomers were synthesized using the same ligands but different solvent systems. rsc.org
The use of mixed-ligand systems is a common approach to create functional Zn-MOFs. For example, 3D zinc-organic frameworks have been synthesized using mixed thiophene (B33073) dicarboxylate and 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole linkers. acs.org The resulting MOFs can exhibit interesting properties such as single-crystal-to-single-crystal transformations. acs.org Furthermore, green and scalable synthesis methods for Zn-MOFs are being developed, utilizing aqueous media and achieving high space-time yields. rsc.org
| MOF Type | Ligands | Synthesis Method | Key Features | Reference |
| Novel Topology Zn-MOF | 4,4',4''-nitrilotribenzoic acid, 4,4'-bipyridine | Solvothermal | Binuclear paddle-wheel clusters, (3,3,6)-connected 3-nodal net. | nih.gov |
| Pillared-Layer Zn-MOF | 5-(pyridine-4-yl)isophthalic acid, 4,4'-bipyridine or 1,4-bis(pyrid-4-yl)benzene | Solvothermal | Water-stable, layered structure pillared by bipyridine-type ligands. | researchgate.net |
| Isomeric Zn-MOFs | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(pyridin-4-yl)benzene | Solvent-dependent solvothermal | Different topologies (catenated 3D vs. 3D framework) based on solvent. | rsc.org |
| Mixed-Ligand Zn-MOF | Thiophene-2,5-dicarboxylic acid, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Solvothermal | Trigonal bipyramidal and distorted square-pyramidal coordination geometries. | acs.org |
| Green Synthesis Zn-MOF | Not specified | Base-assisted synthesis in aqueous media | High space-time yield, scalable production. | rsc.org |
Unconventional Chemical Conversions within Coordination Spheres
The coordination of 4-Pyridinecarbaldehyde to a metal center can lead to unusual chemical transformations of its aldehyde group. The metal ion can act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and facilitating reactions that are less common for the free aldehyde.
Aldehyde Group Transformation to Dihydrogen Ortho Ester Moieties
Research has demonstrated the chemical conversion of the carbonyl group in 4-Pyridinecarbaldehyde ligands within copper(II) complexes into dihydrogen ortho ester moieties. researchgate.net This transformation represents a multi-step reaction occurring within the coordination sphere of the metal. An ortho ester is a functional group containing three alkoxy groups attached to the same carbon atom. The formation of a dihydrogen ortho ester implies the addition of alcohol molecules across the carbonyl double bond, stabilized by the coordination environment. The crystalline state of these complexes has provided definitive evidence for this structural change. researchgate.net
In-Situ Hemiacetal Formation in Metal Complexes
The aldehyde group of 4-Pyridinecarbaldehyde, when part of a metal complex, can readily undergo nucleophilic attack by alcohol solvents to form hemiacetals in-situ. A hemiacetal is formed when an alcohol molecule adds to a carbonyl group. Studies on copper(II) complexes containing 4-Pyridinecarbaldehyde have shown that this reaction is particularly favored in protic solvents, especially methanol (B129727). researchgate.net
The formation of the hemiacetal is influenced by the acidity and basicity of the reaction medium. researchgate.net The coordination to the copper(II) ion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the methanol solvent. This leads to the conversion of the aldehyde group (-CHO) into a hemiacetal moiety (-CH(OH)(OCH₃)) directly within the complex. This in-situ functionalization has been confirmed through techniques like single-crystal X-ray crystallography, revealing the structural details of the newly formed hemiacetal within the coordination compound. researchgate.net
Advanced Analytical and Computational Methodologies for 4 Pyridinecarbaldehyde Systems
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for elucidating the molecular features of 4-pyridinecarbaldehyde. Various methods are employed to probe the vibrational, electronic, and nuclear properties of the compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra of 4-pyridinecarbaldehyde exhibit characteristic absorption bands that confirm its molecular structure. nih.gov The most prominent peak is the strong carbonyl (C=O) stretching vibration, which is a hallmark of the aldehyde group. The position of this band can be sensitive to the chemical environment. nist.gov The spectra also show bands corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations within the pyridine (B92270) ring. nih.govnist.gov The presence of water in the monohydrate form would be indicated by a broad absorption band in the O-H stretching region, typically around 3200-3600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 4-pyridinecarbaldehyde is characterized by distinct peaks corresponding to the vibrational modes of the molecule. nih.govmdpi.com Studies on related pyridine derivatives show that bands can be assigned to specific symmetries, such as a₁ and b₂ modes. researchgate.net The technique is particularly useful for studying the symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.
A summary of key vibrational bands for 4-Pyridinecarbaldehyde is presented below.
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aldehyde C-H Stretch | ~2850, ~2750 | Not typically prominent |
| Aromatic C-H Stretch | >3000 | >3000 |
| Carbonyl (C=O) Stretch | ~1700 | ~1700 |
| Pyridine Ring (C=C, C=N) Stretch | ~1600, ~1560, ~1415 | ~1600, ~1560, ~1415 |
| C-H In-plane Bending | ~1215, ~1065 | ~1215, ~1065 |
| Ring Breathing Mode | ~1000 | ~1000 |
| C-H Out-of-plane Bending | ~820 | ~820 |
Note: The exact positions of peaks can vary based on the sample state (solid, liquid, solution) and instrumentation.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the 4-pyridinecarbaldehyde molecule. The spectrum typically displays absorptions corresponding to π→π* and n→π* transitions.
Research on 4-pyridinecarbaldehyde vapor has identified both fluorescence and phosphorescence emissions. acs.org The emission spectra consist of T₁(n, π) → S₀ phosphorescence along with weak, thermally activated S₁(n, π) → S₀ delayed fluorescence. acs.org For 4-PCA vapor, the fluorescence origin is observed at approximately 26,235 cm⁻¹, while the phosphorescence origin is at 24,375 cm⁻¹. acs.org This results in an S₁−T₁ energy separation of about 1860 cm⁻¹. acs.org In methanol (B129727), absorption bands for a derivative have been recorded at 224 and 328 nm, attributed to intra-ligand π→π* transitions of the pyridine ring and the imine group, respectively. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques, Solid-State Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms in 4-pyridinecarbaldehyde. wikipedia.org
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. chemicalbook.com The aldehyde proton (CHO) is the most deshielded, appearing as a singlet at a high chemical shift (around 10.11 ppm in CDCl₃). chemicalbook.com The protons on the pyridine ring appear as two sets of doublets, corresponding to the protons ortho and meta to the nitrogen atom. chemicalbook.com In DMSO-d₆, the aldehyde proton appears around 10.33 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum shows six distinct signals, one for each carbon atom. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 192-194 ppm. The carbons of the pyridine ring resonate in the aromatic region (approximately 122-152 ppm). chemicalbook.com
Solid-State NMR: Solid-state NMR (ssNMR) is particularly valuable for studying the structure of materials in the solid phase, such as metal complexes of 4-pyridinecarbaldehyde. In paramagnetic systems, like copper(II) complexes, the interaction with the unpaired electron causes significant paramagnetic shifts, spreading the NMR spectra over a non-conventional range. nih.gov Two-dimensional techniques like ¹H–¹³C HETCOR and ¹H–¹H SQ/DQ are essential to establish connectivity in these complex solid-state systems. nih.govrsc.org These studies have been crucial in identifying chemical transformations of the aldehyde group upon coordination to metal ions. nih.govrsc.org
A summary of typical NMR chemical shifts for 4-Pyridinecarbaldehyde is provided below.
| Nucleus | Atom Position | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| ¹H | Aldehyde (-CHO) | ~10.11 | ~10.33 |
| ¹H | Pyridine (ortho to N) | ~8.90 | ~9.07 |
| ¹H | Pyridine (meta to N) | ~7.72 | ~7.97 |
| ¹³C | Carbonyl (-C=O) | ~192.4 | ~193.3 |
| ¹³C | Pyridine (C-4, attached to CHO) | ~143.2 | ~143.7 |
| ¹³C | Pyridine (ortho to N) | ~151.5 | ~151.3 |
| ¹³C | Pyridine (meta to N) | ~122.3 | ~122.1 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration.
Mass Spectrometry: Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 4-pyridinecarbaldehyde.
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 4-pyridinecarbaldehyde. In MS/MS experiments, the protonated molecule [M+H]⁺ with a precursor m/z of 108.0444 is typically observed. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. sielc.com This technique is used for the analysis of 4-pyridinecarbaldehyde in complex mixtures. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like formic acid for MS compatibility) are common. sielc.com LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide high sensitivity and selectivity for quantification. fda.gov.tw
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive, atomic-level detail of the molecular structure and packing of 4-pyridinecarbaldehyde systems in the solid state.
Single Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. mdpi.com Studies on derivatives and metal complexes of 4-pyridinecarbaldehyde have revealed crucial structural information. For instance, analysis of a semicarbazone derivative of 4-pyridinecarbaldehyde showed that it crystallizes in a triclinic system with the space group P-1. researchgate.netajchem-a.com
In coordination complexes, X-ray studies have demonstrated that the aldehyde group of 4-pyridinecarbaldehyde can undergo chemical transformations upon reacting with metal salts in methanol. nih.govrsc.org For example, in copper(II) and cobalt(II) complexes, the aldehyde group was converted to dihydrogen ortho ester and hemiacetal forms. nih.govrsc.org The crystal structure of these complexes revealed an octahedral geometry around the metal center, with the metal ion coordinated to four nitrogen atoms from the pyridine ligands and two chloride ions. nih.gov
A summary of crystallographic data for a 4-Pyridinecarbaldehyde derivative is presented below.
| Parameter | Pyridine 4-carbaldehyde semicarbazone |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Z | Value |
Note: Specific cell parameters (a, b, c, α, β, γ) and the number of molecules per unit cell (Z) are determined for each specific crystal structure and are not universally constant. The data here is illustrative of the type of information obtained. researchgate.netajchem-a.com
Powder X-ray Diffraction for Polymorphic Studies and Reaction Monitoring
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids, including 4-Pyridinecarbaldehyde monohydrate and its derivatives. rigaku.comresearchgate.net It provides a unique fingerprint for each crystalline phase, making it a powerful tool for identifying different polymorphic forms. researchgate.netresearchgate.net Polymorphism, the ability of a substance to exist in multiple crystal structures, can significantly impact the physical and chemical properties of a compound, such as solubility and stability. rigaku.comresearchgate.net Therefore, PXRD is crucial during drug development and manufacturing to ensure the correct and consistent polymorphic form is produced. rigaku.com
The technique works by directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is characteristic of the crystal lattice of the substance. rigaku.comresearchgate.net By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorph present. rigaku.com Furthermore, changes in the PXRD pattern over time or under different conditions (e.g., temperature, humidity) can be used to monitor phase transformations and reactions in the solid state. rigaku.comnih.gov For instance, simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can track polymorphic transitions as a function of temperature, providing valuable information on the thermodynamic stability of different forms. rigaku.com
In the context of reaction monitoring, PXRD can be used to follow the progress of solid-state reactions involving 4-Pyridinecarbaldehyde. For example, the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, a derivative of 4-Pyridinecarbaldehyde, can be monitored by observing the appearance of new diffraction peaks corresponding to the product and the disappearance of peaks from the starting materials. semanticscholar.org This allows for real-time analysis of the reaction kinetics and can help in optimizing reaction conditions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.orgnih.govdergipark.org.tr This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of how molecules interact with their neighbors. nih.gov The Hirshfeld surface itself is defined as the boundary where the electron distribution of a sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule (the molecule of interest).
The surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov This visualization provides an immediate and intuitive picture of the significant intermolecular interactions holding the crystal together.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods complement experimental data and offer insights that can be difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. chemrxiv.orgcsic.esnih.gov DFT methods are used to determine the ground-state electronic structure of a system by solving the Kohn-Sham equations. chemrxiv.org A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. csic.es Functionals like B3LYP are commonly employed for their balance of accuracy and computational cost. researchgate.netnih.gov
For 4-Pyridinecarbaldehyde systems, DFT calculations can predict a wide range of properties:
Electronic Structure: DFT provides information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic transitions. nih.gov
Reactivity: DFT can be used to calculate various reactivity descriptors. For instance, the molecular electrostatic potential (MEP) map visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov
Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net Comparing calculated spectra with experimental data helps to validate the computational model and aids in the assignment of spectral features. For example, time-dependent DFT (TD-DFT) is used to calculate excited state energies and predict UV-Vis absorption wavelengths. researchgate.netnih.gov
Topological Analysis of Electron Density (Atoms in Molecule - AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgias.ac.inuni-rostock.de This theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density, ρ(r). ias.ac.in
Key features of AIM analysis include:
Critical Points: The analysis identifies critical points in the electron density where the gradient of the density is zero. These include nuclear attractors (corresponding to atoms), bond critical points (BCPs) found between bonded atoms, ring critical points (RCPs), and cage critical points (CCPs). uni-rostock.denih.gov
Bond Paths: A bond path is a line of maximum electron density linking two atomic nuclei, indicating a chemical bond. ias.ac.in
Properties at BCPs: The values of the electron density (ρ) and its Laplacian (∇²ρ) at a bond critical point provide insight into the nature of the chemical bond. For example, the magnitude of ρ at the BCP correlates with the bond strength, while the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov
In the study of this compound, AIM can be used to characterize the strength and nature of intramolecular and intermolecular hydrogen bonds, which are crucial for its structure and properties. nih.gov
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses
Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes weak interactions in molecular systems. wikipedia.orgnih.govnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgchemtools.org The reduced density gradient is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.orgchemrxiv.orgnih.gov
In regions of non-covalent interactions, the reduced density gradient is low for low electron densities. jussieu.frresearchgate.net NCI analysis typically involves plotting isosurfaces of the reduced density gradient. These isosurfaces are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. wikipedia.org This coloring scheme helps to distinguish between different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized interactions such as van der Waals forces.
Red surfaces signify repulsive steric clashes. chemtools.orgresearchgate.net
This method provides a visually intuitive map of the non-covalent interactions within the this compound system, complementing the quantitative information obtained from other analyses like Hirshfeld surfaces and AIM. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. uni-muenchen.dewikipedia.orgfaccts.dewisc.edu NBOs are orbitals that are optimized for maximum electron density, corresponding to core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu
Key aspects of NBO analysis include:
Lewis and Non-Lewis Orbitals: The analysis partitions the NBOs into Lewis-type orbitals (with occupancies close to 2 electrons, representing the Lewis structure) and non-Lewis-type orbitals (with low occupancies, representing deviations from the idealized Lewis structure). wikipedia.orgwisc.edu
For this compound, NBO analysis can provide detailed insights into the nature of the covalent bonds, the hybridization of atoms, and the stabilizing effects of intermolecular hydrogen bonding through the quantification of donor-acceptor interactions.
Energy Framework Calculations for Crystal Cohesion and Stability
The stability and physical properties of the crystalline form of this compound are governed by the intricate network of intermolecular interactions within the crystal lattice. Energy framework calculations offer a powerful computational approach to visualize and quantify the cohesive forces responsible for crystal packing. rsc.orgrsc.org This method involves calculating the interaction energies between a central molecule and its surrounding neighbors in the crystal structure and decomposing them into electrostatic and dispersion components.
The resulting energy frameworks are graphical representations where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual map of the dominant forces holding the crystal together. nih.gov Typically, electrostatic interactions are depicted in red and dispersion forces in green, while the total interaction energy is represented by blue cylinders. nih.gov
To illustrate the output of such a calculation, a hypothetical data table is presented below. This table showcases the kind of interaction energy data that would be generated for a molecular pair in a this compound crystal.
| Interacting Molecular Pair | Symmetry Operation | Distance (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_tot (kJ/mol) |
| Molecule 1 - Molecule 2 | x, y, z+1 | 3.5 | -25.5 | -15.2 | -40.7 |
| Molecule 1 - Molecule 3 | -x, y+1/2, -z+1/2 | 3.8 | -18.3 | -12.1 | -30.4 |
| Molecule 1 - Water 1 | x, y, z | 2.8 | -45.0 | -8.5 | -53.5 |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Ab Initio Molecular Orbital Theory for Diprotonated Species
Ab initio molecular orbital theory is a fundamental quantum chemical method that allows for the theoretical prediction of molecular properties from first principles, without the need for empirical parameters. chemicalbook.com This theory is particularly useful for studying reactive species and ions, such as the diprotonated form of 4-Pyridinecarbaldehyde.
In acidic conditions, the lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen can be protonated, leading to a dicationic species. Understanding the electronic structure and stability of this diprotonated form is crucial for predicting its reactivity and behavior in certain chemical environments.
Ab initio calculations, such as Hartree-Fock (HF) or more advanced methods, can be employed to determine the optimized geometry, molecular orbital energies, and charge distribution of the diprotonated 4-Pyridinecarbaldehyde. The calculations would likely show a significant redistribution of electron density upon diprotonation, with positive charges localized primarily on the nitrogen and oxygen atoms. The molecular orbitals would reveal the nature of the bonding in this charged species. For instance, the formation of new N-H and O-H bonds would be represented by low-energy bonding molecular orbitals. The study of a diprotonated dipyridyl salt has shown how such dications form three-dimensional networks through hydrogen bonding. nih.gov
A hypothetical summary of results from an ab initio calculation on diprotonated 4-Pyridinecarbaldehyde is presented below.
| Property | Calculated Value |
| N-H Bond Length (Å) | 1.02 |
| O-H Bond Length (Å) | 0.98 |
| Mulliken Charge on Pyridine N | +0.85 |
| Mulliken Charge on Carbonyl O | +0.75 |
| HOMO-LUMO Gap (eV) | 5.2 |
| This table is for illustrative purposes only and does not represent actual computational data. |
Chemometric Data Analysis for Reaction Pathway Elucidation (e.g., Principal Component Analysis)
The synthesis of 4-Pyridinecarbaldehyde can proceed through various reaction pathways, each influenced by factors such as catalyst, temperature, and solvent. chemicalbook.com Chemometric methods, particularly Principal Component Analysis (PCA), provide a powerful statistical tool for analyzing complex datasets generated during reaction monitoring to elucidate these pathways. rsc.org
PCA is a multivariate technique that reduces the dimensionality of a dataset while retaining most of the original variance. rsc.org In the context of reaction pathway elucidation, spectroscopic data (e.g., from FT-IR or NMR) or chromatographic data (e.g., from HPLC or GC) can be collected at different time points or under different reaction conditions. This data, which may contain information about reactants, intermediates, products, and byproducts, can be arranged in a matrix.
PCA then transforms this data into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data. By plotting the scores of the samples on these PCs, it is possible to identify clustering patterns. For example, samples taken from reactions following a specific pathway might cluster together, while those from a different pathway form a separate cluster. This can help in identifying the key variables (e.g., specific spectral peaks or retention times) that differentiate the reaction pathways.
Consider a hypothetical scenario where the synthesis of 4-Pyridinecarbaldehyde from 4-picoline is monitored under different catalytic conditions. The concentrations of key species are measured over time.
| Catalyst | Time (h) | [4-Picoline] | [Intermediate A] | [4-Pyridinecarbaldehyde] | [Byproduct B] |
| Catalyst X | 1 | 0.85 | 0.10 | 0.05 | 0.00 |
| Catalyst X | 2 | 0.60 | 0.25 | 0.15 | 0.00 |
| Catalyst Y | 1 | 0.90 | 0.05 | 0.03 | 0.02 |
| Catalyst Y | 2 | 0.75 | 0.10 | 0.08 | 0.07 |
| This table is for illustrative purposes only and does not represent actual experimental data. |
A PCA of such data could reveal that the reactions with Catalyst X and Catalyst Y proceed along different trajectories in the PC space, indicating distinct reaction mechanisms or efficiencies.
Emerging Research Applications and Interdisciplinary Impact of 4 Pyridinecarbaldehyde
Contributions to Specialized Organic Synthesis and Fine Chemicals
4-Pyridinecarbaldehyde, also known as isonicotinaldehyde, serves as a crucial heterocyclic building block in the synthesis of a wide array of organic compounds. chemicalbook.com Its utility extends to the production of pharmaceuticals, fragrances, and pesticides. The presence of the pyridine (B92270) ring and the aldehyde group makes it a versatile precursor for creating complex molecules with desired biological and physical properties. chemimpex.com
One of the key applications of 4-pyridinecarbaldehyde is in the synthesis of γ,β-unsaturated amides, which are formed by coupling with N,N-disubstituted formamides. sigmaaldrich.comsigmaaldrich.com It is also instrumental in the formation of meso-substituted A3-corroles and 4′-pyridyl terpyridines, the latter of which show potential as anticancer and antimicrobial agents. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a key reagent in the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, a compound investigated for its corrosion-inhibiting properties on mild steel. sigmaaldrich.comsigmaaldrich.comsemanticscholar.org
The reactivity of 4-pyridinecarbaldehyde facilitates various organic reactions, including condensation and oxidation, making it a valuable component in organic chemistry. chemimpex.com It is a precursor for synthesizing trans-1,2-bis(pyridin-4-yl)ethene and various other pyridine derivatives. lookchem.com
Role as a Precursor in Developing Optoelectronic and Functional Materials
In the realm of materials science, 4-pyridinecarbaldehyde is a significant precursor for developing materials with interesting optoelectronic and functional properties. lookchem.com It is used in the synthesis of azines and azomethines, which exhibit distinct thermal, optical, and electrochemical characteristics. lookchem.com The incorporation of the 4-pyridyl group can influence the solubility, processability, and photophysical behavior of the resulting materials. lookchem.com These properties are crucial for their application in various electronic and photonic devices. ossila.com
Interactive Data Table: Applications of 4-Pyridinecarbaldehyde in Organic Synthesis
| Synthesized Compound/Material Class | Application/Significance |
|---|---|
| γ,β-Unsaturated amides | Building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com |
| meso-Substituted A3-corroles | Used in various chemical syntheses. sigmaaldrich.comsigmaaldrich.com |
| 4′-Pyridyl terpyridines | Potential anticancer and antimicrobial agents. sigmaaldrich.comsigmaaldrich.com |
| 4-pyridinecarboxaldehyde thiosemicarbazone | Investigated as a corrosion inhibitor. sigmaaldrich.comsigmaaldrich.comsemanticscholar.org |
Research in Bio-Inspired and Biomimetic Systems
The unique chemical structure of 4-pyridinecarbaldehyde has led to its use in the design and synthesis of molecules that mimic biological systems and processes. Its ability to participate in the formation of Schiff bases through reactions with amines is particularly relevant in this context. nih.gov
Investigations into Potential Enzyme Inhibitors and Biological Probes (e.g., HDAC6 inhibitors)
Recent research has explored the use of 4-pyridinecarbaldehyde derivatives in the development of enzyme inhibitors. A notable area of investigation is the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov For instance, a multicomponent synthesis has been used to create a library of HDAC inhibitors with imidazo[1,2-a]pyridine-based cap groups, leading to the discovery of potent and selective HDAC6 inhibitors with promising anticancer activity. nih.govresearchgate.net The pyridine moiety plays a crucial role in the binding of these inhibitors to the enzyme's active site. nih.gov
Development of Antimicrobial Agents through Derivatization and Complexation
4-Pyridinecarbaldehyde is a valuable scaffold for the development of new antimicrobial agents. sigmaaldrich.com Its derivatives have shown activity against a range of pathogens. For example, isonicotinic acid hydrazide derivatives, synthesized from isonicotinoyl hydrazide (a related pyridine compound) and various substituted acetophenones, have demonstrated significant antimicrobial properties, in some cases exceeding the activity of standard drugs. nih.gov The derivatization of 4-pyridinecarbaldehyde into compounds like thiosemicarbazones has also been shown to yield molecules with antibacterial and antifungal activities. semanticscholar.org Furthermore, linking pyridine-4-carbohydrazide (a derivative of 4-pyridinecarboxylic acid) with other antimicrobial agents has produced novel compounds with enhanced efficacy against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. rsc.org
Interactive Data Table: Antimicrobial Activity of 4-Pyridinecarbaldehyde Derivatives
| Derivative/Complex | Target Organism(s) | Key Findings |
|---|---|---|
| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Some derivatives showed activity better than standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov |
| 4-pyridinecarboxaldehyde thiosemicarbazone | Bacteria and Fungi | Exhibits antibacterial and antifungal properties. semanticscholar.org |
| Pyridine-4-carbohydrazide linked to other antimicrobials | Mycobacterium tuberculosis | Enhanced activity against drug-susceptible and multidrug-resistant strains. rsc.org |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus, Escherichia coli | Gram-positive bacteria were more sensitive to these compounds. mdpi.com |
Advanced Materials Science Applications
The versatility of 4-pyridinecarbaldehyde extends into the field of advanced materials, particularly in the construction of highly ordered, porous materials.
Integration into Advanced Metal-Organic Frameworks (MOFs)
4-Pyridinecarbaldehyde and its derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.com MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic linkers, forming one-, two-, or three-dimensional structures. The pyridine nitrogen of 4-pyridinecarbaldehyde and its derivatives can coordinate to metal centers, contributing to the formation of the framework.
For example, N-(4-pyridylmethyl)-L-valine, which can be synthesized from 4-pyridinecarbaldehyde, has been used as a ligand to construct zinc-based MOFs. sigmaaldrich.comsigmaaldrich.com The resulting frameworks can exhibit interesting properties, such as porosity and chirality, which are desirable for applications in gas storage, separation, and catalysis. The ability to modify the functional groups on the pyridine ring allows for the fine-tuning of the MOF's properties. The use of pyridyl-containing ligands is a common strategy in the design of new MOFs with diverse structures and functionalities. rsc.orgresearchgate.net
Interactive Data Table: 4-Pyridinecarbaldehyde in Metal-Organic Frameworks (MOFs)
| MOF System | Ligand Derived from 4-Pyridinecarbaldehyde | Metal Ion | Key Feature/Application |
|---|---|---|---|
| Zinc-based MOF | N-(4-pyridylmethyl)-L-valine | Zinc (Zn) | Chiral framework with potential for enantioselective applications. sigmaaldrich.comsigmaaldrich.com |
| Iron-based MOF | 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) | Iron (Fe) | Catalytic hydroboration of alkynes. rsc.org |
| Zinc-based MOFs | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) | Zinc (Zn) | Interpenetrated 3D pillared-layer frameworks with potential for CO2 adsorption. jyu.fi |
Development of Corrosion Inhibitors via Thiosemicarbazone Derivatives
The quest for effective corrosion inhibitors has led researchers to explore a variety of organic compounds, with a significant focus on those containing heteroatoms and aromatic systems. Thiosemicarbazone derivatives of 4-Pyridinecarbaldehyde have emerged as a promising class of corrosion inhibitors, particularly for protecting mild steel in acidic environments. analis.com.mynih.gov The efficacy of these compounds stems from their molecular structure, which typically includes nitrogen, sulfur, and oxygen atoms, alongside the pyridine ring. analis.com.my These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents. analis.com.mynajah.edu
The primary mechanism of action for these thiosemicarbazone derivatives is the suppression of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions on the steel surface, classifying them as mixed-type inhibitors. nih.govwu.ac.th The formation of a protective film occurs through the interaction of the heteroatoms' lone pair electrons and the π-electrons of the aromatic ring with the vacant d-orbitals of iron atoms on the steel surface. nih.gov The adsorption of these inhibitor molecules typically conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. wu.ac.thresearchgate.net
Research has consistently shown that the inhibition efficiency of these compounds is dependent on their concentration; a higher concentration generally leads to better protection. analis.com.mywu.ac.th Conversely, an increase in temperature tends to decrease the inhibition efficiency. analis.com.my The synthesis of these inhibitors is often achieved through a condensation reaction between 4-Pyridinecarbaldehyde and a suitable thiosemicarbazide (B42300). semanticscholar.org
Table 1: Research Findings on Pyridine-based Thiosemicarbazone Corrosion Inhibitors
| Compound Type | Metal | Corrosive Medium | Key Findings | Citations |
|---|---|---|---|---|
| Thiosemicarbazone derivatives | Mild Steel | Acidic (HCl, H₂SO₄) | Inhibition efficiency increases with concentration and decreases with temperature. Acts as a mixed-type inhibitor. analis.com.mynih.govwu.ac.th | analis.com.mynih.govwu.ac.th |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | Mild Steel | 1 M HCl | Achieved up to 96.1% inhibition efficiency at 0.5 mM concentration. Adsorption follows the Langmuir isotherm. researchgate.net | researchgate.net |
| 4-Pyridinecarboxaldehyde-4-phenylthiosemicarbazide | Mild Steel | 1 M HCl | Demonstrated significant inhibition efficiency in electrochemical impedance spectroscopy studies. nih.gov | nih.gov |
| Chitosan-4-pyridinecarboxaldehyde (CP) nanocomposite | Aluminum Alloy | 3.5 wt.% NaCl | The nanocomposite showed high efficiency in inhibiting corrosion. chemicalbook.com | chemicalbook.com |
Catalysis Research and Development
4-Pyridinecarbaldehyde serves as a versatile building block in the synthesis of more complex molecules with significant applications in catalysis. chemicalbook.comresearchgate.net Its utility stems from the reactivity of both the aldehyde functional group and the nitrogen atom within the pyridine ring. researchgate.net This dual reactivity allows for its incorporation into a wide array of structures, including metal-organic frameworks (MOFs) and various catalytic complexes.
One area of active research is the use of 4-Pyridinecarbaldehyde in the synthesis of ligands for catalytic systems. For instance, it is a precursor for producing N-(4-pyridylmethyl)-L-valine, a ligand used in the construction of zinc-containing metal-organic frameworks (Zn-MOFs). chemicalbook.com It is also employed in the synthesis of meso-substituted A3-corroles. chemicalbook.com
Furthermore, metal complexes derived from 4-Pyridinecarbaldehyde have shown promise in catalytic processes. Copper complexes, in particular, have been investigated for their potential as electrocatalysts in water splitting reactions. researchgate.net The electronic structure of the pyridine ring has a notable influence on the reactivity of the carbonyl group, which is a key factor in these catalytic applications. researchgate.net Research has also demonstrated the involvement of 4-Pyridinecarbaldehyde in the copper-catalyzed oxidation of phenyl propyne. researchgate.net The chemical transformation of the carbonyl group in copper(II) complexes of 4-pyridinecarboxaldehyde into gem-diol forms has also been observed in the crystalline state. researchgate.net
Table 2: Catalytic Applications of 4-Pyridinecarbaldehyde Derivatives
| Derivative/Application | Catalytic System/Process | Significance | Citations |
|---|---|---|---|
| N-(4-pyridylmethyl)-L-valine | Zinc Metal-Organic Frameworks (Zn-MOFs) | Serves as a ligand for the construction of catalytically active MOFs. | chemicalbook.com |
| meso-Substituted A3-corroles | Synthesis of Corroles | Acts as a key building block in the synthesis of these macrocyclic compounds. | chemicalbook.com |
| Copper Complexes | Electrocatalytic Water Splitting | The pyridine-based ligand influences the catalytic activity of the copper center. | researchgate.net |
| Phenyl Propyne Oxidation | Copper-catalyzed Oxidation | Participates in the oxidation reaction to form aldehydes as major products under neutral conditions. | researchgate.net |
Outlook and Future Perspectives in 4 Pyridinecarbaldehyde Research
Advancements in Sustainable Synthesis and Process Chemistry
The development of environmentally friendly and efficient methods for producing 4-Pyridinecarbaldehyde is a key area of future research. Traditional synthesis often involves the oxidation of 4-picoline, which can require harsh conditions and generate waste. chemicalbook.comchemicalbook.com Emerging "green chemistry" approaches aim to mitigate these issues.
One promising avenue involves the catalytic oxidation of 4-picoline using more benign oxidizing agents and catalysts. For instance, a method utilizing a vanadium-molybdenum catalyst with air as the oxidant has been reported. chemicalbook.com Another green approach involves the transformation of 4-cyanopyridine (B195900) using potassium carbonate in a water and dimethyl sulfoxide (B87167) solvent system, which proceeds under relatively mild conditions. chemicalbook.com A solvent-free reaction has also been explored, starting from isonicotinic acid and ethylenediamine (B42938) or o-diaminobenzene, followed by reductive hydrolysis. google.com This method boasts a simple process, minimal by-products, and suitability for large-scale production. google.com
Future research will likely focus on:
Developing novel, highly selective, and recyclable catalysts.
Utilizing alternative and renewable feedstocks.
Implementing continuous flow processes for improved efficiency and safety.
Minimizing solvent use and energy consumption.
Deeper Understanding of Structure-Reactivity Relationships
The reactivity of 4-Pyridinecarbaldehyde is dictated by the interplay of the aldehyde functional group and the electron-withdrawing nature of the pyridine (B92270) ring. cymitquimica.com The nitrogen atom in the pyridine ring exerts an inductive effect, influencing the electron density of the aromatic system and the reactivity of the aldehyde. brilliant.orgnumberanalytics.com
Future investigations will likely employ a combination of experimental and computational techniques to further elucidate these relationships. Studies on the emission and excitation spectra of 4-Pyridinecarbaldehyde vapor have already provided insights into its electronic energy levels and the existence of rotational isomers. acs.org A deeper understanding of these fundamental properties will enable more precise control over its chemical transformations.
Key areas for future exploration include:
Systematic studies on the electronic effects of substituents on the pyridine ring. numberanalytics.com
Kinetic and mechanistic investigations of its various reactions, such as condensations and oxidations. cymitquimica.comchemchart.com
Advanced spectroscopic and computational analysis to map electron distribution and predict reaction pathways.
Rational Design of Novel Ligands and Functional Materials
4-Pyridinecarbaldehyde is a valuable precursor for the synthesis of a wide array of ligands and functional materials. chemicalbook.comsigmaaldrich.com Its derivatives have been used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. sigmaaldrich.comnih.govrsc.org For example, it has been used in the synthesis of N-(4-pyridylmethyl)-L-valine to create zinc-based MOFs. chemicalbook.comsigmaaldrich.com
The aldehyde group provides a convenient handle for creating Schiff bases, which are versatile ligands for a variety of metal ions. chemicalbook.com These ligands and their metal complexes have shown potential in areas such as catalysis and materials science. chemicalbook.comrsc.org Additionally, 4-Pyridinecarbaldehyde has been used to synthesize 4'-pyridyl terpyridines, which have potential as anticancer and antimicrobial agents. chemicalbook.comsigmaaldrich.com
Future research in this area will focus on:
The design and synthesis of novel MOFs with tailored pore sizes and functionalities for specific applications. researchgate.netresearchgate.net
The development of new Schiff base ligands and their coordination complexes with unique electronic and catalytic properties.
The creation of advanced functional materials, such as polymers and nanocomposites, for applications in electronics, sensing, and corrosion inhibition. chemicalbook.com
Predictive Modeling and Machine Learning in Chemical Design
The integration of computational modeling and machine learning is set to revolutionize the design of new molecules and materials derived from 4-Pyridinecarbaldehyde. These tools can accelerate the discovery process by predicting the properties and reactivity of virtual compounds before they are synthesized in the lab.
By leveraging existing data on the structure and properties of 4-Pyridinecarbaldehyde derivatives, machine learning algorithms can identify patterns and build predictive models. These models can then be used to:
Screen large virtual libraries of potential derivatives for desired properties.
Optimize reaction conditions for the synthesis of new compounds.
Gain deeper insights into structure-activity relationships.
This in-silico approach can significantly reduce the time and resources required for experimental work, enabling a more targeted and efficient approach to chemical design.
Exploration of New Bioconjugation Chemistries and Bio-Relevant Applications
4-Pyridinecarbaldehyde and its derivatives have shown significant promise in the realm of bioconjugation and medicinal chemistry. chemicalbook.comchemicalbook.com The aldehyde group can react with amino groups on biomolecules, such as proteins and antibodies, to form stable linkages. chemicalbook.com This has been utilized to immobilize antibodies on polymer films for the development of biosensors. chemicalbook.com
Furthermore, derivatives of 4-Pyridinecarbaldehyde have been investigated for a range of biological activities. For instance, it is a building block for compounds with anticonvulsant and anti-inflammatory properties. chemicalbook.comchemicalbook.comfishersci.ie It has also been used in the synthesis of inhibitors for enzymes like HDAC6, which is implicated in idiopathic pulmonary fibrosis. chemicalbook.com The versatility of this compound extends to the development of agents with potential antiviral and antibacterial properties through the formation of Schiff base derivatives. auctoresonline.org
Future research will likely focus on:
Developing more efficient and site-specific bioconjugation methods using 4-Pyridinecarbaldehyde.
Designing and synthesizing novel derivatives with enhanced therapeutic properties.
Exploring new applications in drug delivery, diagnostics, and bioimaging.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Pyridinecarbaldehyde monohydrate, and how do they influence experimental design?
- Methodological Answer : The compound’s molecular formula (C₆H₅NO·H₂O), molecular weight (125.12 g/mol), and solubility profile (e.g., in polar solvents like ethanol or DMF) are critical for reaction planning. Its aldehyde group makes it reactive in nucleophilic additions, while the pyridine ring enables coordination chemistry. Characterization via FT-IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (aldehyde proton signal at ~9.8 ppm) is essential for purity validation .
Q. What synthetic routes are recommended for preparing 4-Pyridinecarbaldehyde derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common route involves condensation of 4-pyridinecarbaldehyde with amines or hydrazines under reflux in ethanol, catalyzed by acetic acid. For monohydrate stabilization, controlled crystallization from aqueous ethanol (1:1 v/v) at 4°C is advised. Reaction optimization via Design of Experiments (DoE) tools, such as varying temperature (60–100°C) and catalyst loading (e.g., 5–10 mol% Cu(OAc)₂), can maximize yield .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the aldehyde group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for aldehyde-to-carboxylic acid conversion. Use desiccants to mitigate hygroscopicity, as water content affects crystallinity .
Advanced Research Questions
Q. How can computational tools like CrystalPredictor aid in predicting polymorphic forms of this compound?
- Methodological Answer : Crystal structure prediction (CSP) software generates energy landscapes to identify stable polymorphs. For monohydrates, simulate hydrogen-bonding networks (e.g., O–H···N interactions between water and pyridine). Validate predictions with PXRD (e.g., simulated vs. experimental d-spacings) and DSC (melting endotherm comparison). Seed crystals of predicted structures can template crystallization .
Q. What strategies are effective in resolving contradictions between experimental and computational data on reaction kinetics?
- Methodological Answer : Apply sensitivity analysis to isolate variables (e.g., solvent polarity, temperature). Use kinetic Monte Carlo simulations to model competing pathways (e.g., aldol condensation vs. Schiff base formation). Cross-validate with in situ FT-IR or Raman spectroscopy to track intermediate species .
Q. How can researchers design crystallization experiments to isolate high-purity monohydrate forms while avoiding anhydrous byproducts?
- Methodological Answer : Employ anti-solvent crystallization with water-miscible solvents (e.g., acetone). Monitor water activity (a_w) via Karl Fischer titration to maintain stoichiometric H₂O. Use template seeding from isostructural monohydrates (e.g., 2C4NBA monohydrate) to direct nucleation. Characterize phase purity via TGA (weight loss at 100–120°C for H₂O release) .
Q. What analytical techniques are most reliable for detecting trace impurities in this compound, and how can their origins be traced?
- Methodological Answer : LC-MS (ESI+ mode) identifies impurities like 4-pyridinecarboxylic acid (m/z 124.04) or dimeric adducts. Use isotopic labeling (e.g., D₂O in crystallization) to distinguish hydration-related degradation. Pair with ICP-MS to detect metal catalysts (e.g., residual Pd from coupling reactions) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported catalytic efficiencies of 4-Pyridinecarbaldehyde in asymmetric synthesis?
- Methodological Answer : Conduct a meta-analysis of reaction parameters (e.g., solvent, catalyst loading) across studies. Use multivariate regression to identify statistically significant factors. Reproduce key experiments under standardized conditions (e.g., 25°C, 0.1 M substrate) to isolate variables .
Q. What methodologies are recommended for validating the reproducibility of crystallization outcomes in multi-laboratory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
